magnesium;2-methanidylpropan-2-ylbenzene;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methanidylpropan-2-ylbenzene;chloride typically involves the reaction of magnesium metal with 2-chloro-2-methylpropane and benzene. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the reaction with moisture . The general reaction is as follows:
Mg+C6H5C(CH3)2Cl→C6H5C(CH3)2MgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylpropan-2-ylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Substitution reactions with alkyl or aryl halides.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Hydrocarbons: From reduction reactions.
Scientific Research Applications
Magnesium;2-methanidylpropan-2-ylbenzene;chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The compound acts as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Another Grignard reagent used in organic synthesis.
Uniqueness
Magnesium;2-methanidylpropan-2-ylbenzene;chloride is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective organic synthesis where control over the reaction pathway is crucial .
Properties
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKDPFKCXZKJU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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